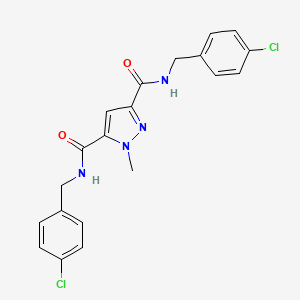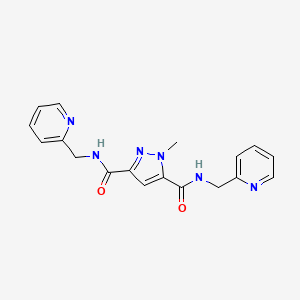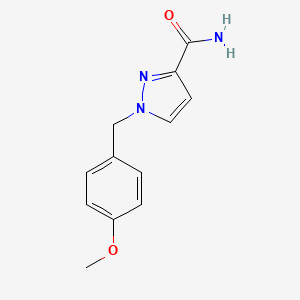![molecular formula C25H24N4O6S3 B4362705 7-[({5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B4362705.png)
7-[({5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Descripción general
Descripción
The compound “7-[({5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including furan, thiadiazole, and carboxylic acid, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the furan ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the phenoxy group: This could be achieved through a nucleophilic substitution reaction using a phenol derivative.
Formation of the thiadiazole ring: This step might involve the cyclization of a thiosemicarbazide derivative under oxidative conditions.
Coupling of the furan and thiadiazole rings: This could be done through a condensation reaction using a suitable coupling agent.
Introduction of the carboxylic acid group: This step might involve the hydrolysis of an ester or nitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole and furan rings can be oxidized under suitable conditions.
Reduction: The carbonyl group in the bicyclic ring can be reduced to an alcohol.
Substitution: The phenoxy and thiadiazole groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring might yield a sulfone derivative, while reduction of the carbonyl group might yield a hydroxyl derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. The presence of the thiadiazole ring suggests that it might have antimicrobial or antifungal properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. The presence of the carboxylic acid group suggests that it might act as an inhibitor of certain enzymes.
Industry
In industry, the compound could be used as a precursor for the synthesis of specialty chemicals or materials. Its unique structure might impart desirable properties to the final product.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The presence of multiple functional groups suggests that it might interact with multiple molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **7-[({5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
- **this compound
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This makes it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propiedades
IUPAC Name |
7-[[5-[(3,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6S3/c1-12-6-13(2)8-17(7-12)34-9-16-4-5-18(35-16)21(30)26-19-22(31)29-20(24(32)33)15(10-36-23(19)29)11-37-25-28-27-14(3)38-25/h4-8,19,23H,9-11H2,1-3H3,(H,26,30)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREZYAOALYAHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=C(S5)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-ethyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-4-yl}formamide](/img/structure/B4362633.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea](/img/structure/B4362643.png)
![N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B4362647.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea](/img/structure/B4362651.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4362658.png)


![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE](/img/structure/B4362672.png)

![methyl 5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4362692.png)
![3-[(ACETYLOXY)METHYL]-7-[({5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B4362703.png)
![3-[(ACETYLOXY)METHYL]-7-[({5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B4362706.png)
![3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B4362718.png)
